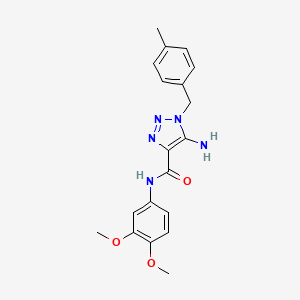
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound’s unique structure makes it a potential candidate for drug discovery. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceuticals. The triazole ring and substituted phenyl groups contribute to its bioactivity, and modifications can enhance selectivity or potency. Further studies explore its potential as an anticancer, antiviral, or anti-inflammatory agent .
Antifungal Agents
The triazole moiety in this compound is structurally similar to existing antifungal drugs. Scientists explore its efficacy against fungal infections, including Candida species and dermatophytes. By understanding its mode of action and optimizing its properties, they aim to develop new antifungal therapies .
Coordination Chemistry and Metal Complexes
The nitrogen atoms in the triazole ring can coordinate with metal ions, leading to the formation of metal complexes. Researchers investigate the stability, reactivity, and catalytic properties of these complexes. Potential applications include catalysis, luminescence, and materials science .
Organic Synthesis and Click Chemistry
The compound’s triazole ring participates in click reactions, a powerful tool in organic synthesis. Researchers use it for bioconjugation, polymer modification, and drug conjugates. Its compatibility with other functional groups allows efficient coupling reactions, facilitating the creation of diverse chemical libraries .
Material Science and Supramolecular Chemistry
Supramolecular assemblies based on this compound can lead to functional materials. Researchers explore its self-assembly behavior, crystal engineering, and host-guest interactions. Applications range from sensors and molecular recognition to drug delivery systems .
Computational Chemistry and Molecular Modeling
The compound serves as an interesting case study for computational chemists. They simulate its behavior, predict properties, and explore its conformational space. Understanding its electronic structure aids in rational drug design and material optimization .
properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-4-6-13(7-5-12)11-24-18(20)17(22-23-24)19(25)21-14-8-9-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWFZZTZJUAOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
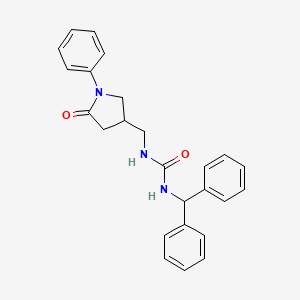
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2461302.png)
![2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2461303.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)
![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)
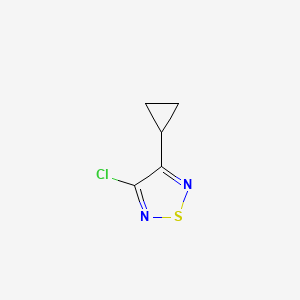
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2461309.png)
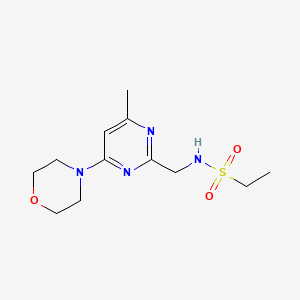
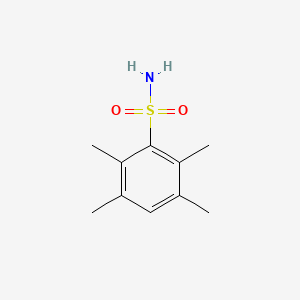
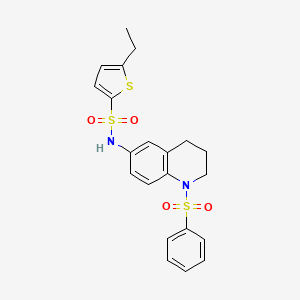
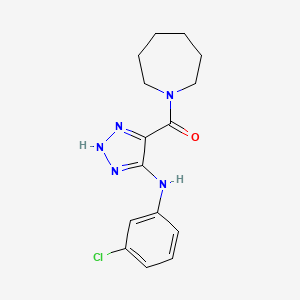
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)